N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide
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Overview
Description
N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazone linkage and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-methoxy-2-phenylacetohydrazide. The reaction is carried out in an alkaline medium, often using sodium hydroxide as a base, and is facilitated by heating under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, thereby inhibiting their activity. The presence of nitro and hydroxyl groups allows it to participate in redox reactions, which can modulate cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-[(2-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide
- (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol
Uniqueness
N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H14N4O7 |
---|---|
Molecular Weight |
374.30 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide |
InChI |
InChI=1S/C16H14N4O7/c1-27-15(10-5-3-2-4-6-10)16(22)18-17-9-11-7-12(19(23)24)8-13(14(11)21)20(25)26/h2-9,15,21H,1H3,(H,18,22)/b17-9+ |
InChI Key |
KCSBBJXHICDJQW-RQZCQDPDSA-N |
Isomeric SMILES |
COC(C1=CC=CC=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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